molecular formula C14H16ClN5O B2381505 N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 377061-57-9

N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No. B2381505
CAS RN: 377061-57-9
M. Wt: 305.77
InChI Key: PKPRNQDECQXHQO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as CMPP, is an organoguanidine compound that has been widely studied for its potential applications in chemical synthesis, scientific research, and drug development. CMPP is a synthetic compound that is composed of a guanidine group, a 5-chloro-2-methoxyphenyl group, and a 4,6-dimethylpyrimidin-2-yl group. It is a colorless solid at room temperature and has a melting point of 198-200°C.

Scientific Research Applications

Antifungal Applications

N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives have shown significant antifungal effects. For instance, certain dimethylpyrimidin-derivatives have demonstrated biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).

Structural and Chemical Properties

The structural and chemical properties of derivatives of N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine have been extensively studied. Research has focused on aspects such as cation tautomerism, twinning, and disorder in various forms of these compounds, providing insights into their molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).

Antibacterial Properties

Some trisubstituted guanidines and their copper(II) complexes, including derivatives of N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, have been synthesized and characterized for their antibacterial properties. These compounds have shown good bactericidal activity, highlighting their potential in antibacterial applications (Said et al., 2015).

Synthesis and Reactivity

The synthesis and reactivity of these compounds have been a subject of interest, with studies focusing on cyclization processes and the creation of derivatives. These investigations provide valuable information for further pharmaceutical and chemical applications (Shestakov et al., 2011).

Anti-Inflammatory Properties

Research on 4,6-substituted di-(phenyl) pyrimidin-2-amines, related to N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, has revealed significant anti-inflammatory activity, suggesting their therapeutic potential in inflammation-related conditions (Kumar et al., 2017).

Herbicidal Activities

Derivatives of this compound have also shown promising herbicidal activities. Research into their synthesis and biological evaluation has demonstrated their efficacy in inhibiting certain types of weeds, contributing to agricultural science (Fu-b, 2014).

Chemical Reactivity and Biological Evaluation

Further research has explored the chemical reactivity of these compounds, leading to the construction of nitrogen heterocyclic compounds and their biological evaluation. These studies provide insights into the potential therapeutic applications of these derivatives (Farouk et al., 2021).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-8-6-9(2)18-14(17-8)20-13(16)19-11-7-10(15)4-5-12(11)21-3/h4-7H,1-3H3,(H3,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPRNQDECQXHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

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